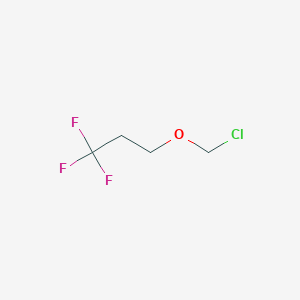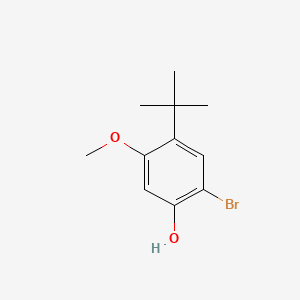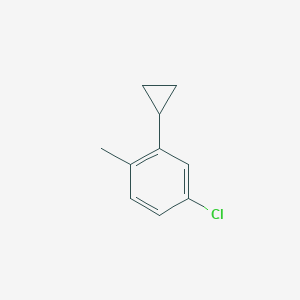
3-(Chloromethoxy)-1,1,1-trifluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethoxy)-1,1,1-trifluoropropane is an organic compound characterized by the presence of a chloromethoxy group attached to a trifluoropropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethoxy)-1,1,1-trifluoropropane typically involves the reaction of 3-hydroxy-1,1,1-trifluoropropane with thionyl chloride to form 3-chloro-1,1,1-trifluoropropane. This intermediate is then reacted with methanol in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction conditions generally require controlled temperatures and anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethoxy)-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: 3-(Hydroxymethoxy)-1,1,1-trifluoropropane.
Oxidation: 3-(Chloromethoxy)-1,1,1-trifluoropropanal or 3-(Chloromethoxy)-1,1,1-trifluoropropanoic acid.
Reduction: 3-(Methoxymethyl)-1,1,1-trifluoropropane.
Applications De Recherche Scientifique
3-(Chloromethoxy)-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Chloromethoxy)-1,1,1-trifluoropropane involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can result in the modification of the molecular structure and function of the target biomolecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methoxymethoxy)-1,1,1-trifluoropropane
- 3-(Chloromethoxy)-1,1,1-trifluorobutane
- 3-(Chloromethoxy)-1,1,1-trifluoroethane
Uniqueness
3-(Chloromethoxy)-1,1,1-trifluoropropane is unique due to the presence of both a chloromethoxy group and a trifluoropropane backbone. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C4H6ClF3O |
|---|---|
Poids moléculaire |
162.54 g/mol |
Nom IUPAC |
3-(chloromethoxy)-1,1,1-trifluoropropane |
InChI |
InChI=1S/C4H6ClF3O/c5-3-9-2-1-4(6,7)8/h1-3H2 |
Clé InChI |
UTXZZOVDVFEODY-UHFFFAOYSA-N |
SMILES canonique |
C(COCCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















